molecular formula C16H13N3 B14451713 2-(4-Methylphenyl)-4-phenyl-1,3,5-triazine CAS No. 72428-40-1

2-(4-Methylphenyl)-4-phenyl-1,3,5-triazine

Katalognummer: B14451713
CAS-Nummer: 72428-40-1
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: FNLAZWSMYZIFCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methylphenyl)-4-phenyl-1,3,5-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This specific compound is characterized by the presence of a 4-methylphenyl group and a phenyl group attached to the triazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-4-phenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzylamine with benzaldehyde in the presence of a suitable catalyst, followed by cyclization with cyanogen bromide. The reaction conditions often require a solvent such as ethanol and a temperature range of 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methylphenyl)-4-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and triazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Methylphenyl)-4-phenyl-1,3,5-triazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly in cancer research.

    Industry: Utilized in the production of polymers and as a stabilizer in various materials.

Wirkmechanismus

The mechanism of action of 2-(4-Methylphenyl)-4-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the environment in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Phenyl-4,6-dimethyl-1,3,5-triazine
  • 2-(4-Chlorophenyl)-4-phenyl-1,3,5-triazine
  • 2-(4-Methoxyphenyl)-4-phenyl-1,3,5-triazine

Uniqueness

2-(4-Methylphenyl)-4-phenyl-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 4-methylphenyl group can influence its reactivity and interaction with other molecules, making it suitable for specific applications that similar compounds may not be able to fulfill.

Eigenschaften

CAS-Nummer

72428-40-1

Molekularformel

C16H13N3

Molekulargewicht

247.29 g/mol

IUPAC-Name

2-(4-methylphenyl)-4-phenyl-1,3,5-triazine

InChI

InChI=1S/C16H13N3/c1-12-7-9-14(10-8-12)16-18-11-17-15(19-16)13-5-3-2-4-6-13/h2-11H,1H3

InChI-Schlüssel

FNLAZWSMYZIFCB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=NC=NC(=N2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.